(S)-RUCY(regR)-XylBINAP
Overview
Description
(S)-RUCY(regR)-XylBINAP is a chiral catalyst used in asymmetric synthesis. It is a complex of ruthenium with a chiral ligand, XylBINAP, which is a derivative of BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl). The compound is known for its high enantioselectivity and efficiency in catalyzing various chemical reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-RUCY(regR)-XylBINAP involves the coordination of ruthenium with the chiral ligand XylBINAP. The process typically starts with the preparation of XylBINAP, which is synthesized from BINAP through a series of reactions involving the introduction of xylyl groups. The XylBINAP ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, under specific conditions to form the desired complex. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require heating and the presence of a base to facilitate the coordination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired enantioselectivity and catalytic activity.
Chemical Reactions Analysis
Types of Reactions: (S)-RUCY(regR)-XylBINAP is primarily used in asymmetric hydrogenation reactions, where it catalyzes the addition of hydrogen to prochiral substrates to produce chiral products. It can also be used in other types of reactions, such as asymmetric isomerization and asymmetric cyclization.
Common Reagents and Conditions: The common reagents used in reactions catalyzed by this compound include hydrogen gas, prochiral substrates (such as ketones, alkenes, and imines), and solvents like ethanol or methanol. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C and pressures up to 50 bar.
Major Products: The major products formed from reactions catalyzed by this compound are chiral compounds with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(S)-RUCY(regR)-XylBINAP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, it is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is crucial for the development of new drugs and materials with specific chiral properties.
Biology: In biology, this compound is used to study enzyme mechanisms and to develop new biocatalysts. Its ability to catalyze reactions with high enantioselectivity makes it a valuable tool for understanding the role of chirality in biological systems.
Medicine: In medicine, the compound is used in the synthesis of chiral drugs, which are often more effective and have fewer side effects than their racemic counterparts. The high enantioselectivity of this compound ensures that the desired enantiomer is produced in high yield, reducing the need for additional purification steps.
Industry: In industry, this compound is used in the production of fine chemicals, agrochemicals, and other specialty chemicals. Its efficiency and selectivity make it a valuable catalyst for large-scale production processes.
Mechanism of Action
The mechanism of action of (S)-RUCY(regR)-XylBINAP involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms to the substrate to form the chiral product. The chiral ligand XylBINAP plays a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the ruthenium center. This ensures that the hydrogen atoms are transferred in a specific orientation, leading to the formation of the desired enantiomer.
Comparison with Similar Compounds
Similar Compounds:
- (S)-BINAP-Ruthenium Complex
- ®-RUCY(regR)-XylBINAP
- (S)-TolBINAP-Ruthenium Complex
Uniqueness: (S)-RUCY(regR)-XylBINAP is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. Compared to other similar compounds, it offers better performance in terms of yield and enantiomeric excess, making it a preferred choice for the synthesis of chiral compounds. The presence of xylyl groups in the XylBINAP ligand enhances the stability and reactivity of the complex, further contributing to its superior catalytic properties.
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);(2S)-1-(4-methoxybenzene-6-id-1-yl)-1-(4-methoxyphenyl)-3-methylbutane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H25N2O2.ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;/h9-32H,1-8H3;5-7,9-13,18H,20-21H2,1-4H3;1H;/q;-1;;+2/p-1/t;18-,19?;;/m.0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRCNFONDXTCS-UCPQXOCLSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=[C-]C=C(C=C2)OC)N)N.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H73ClN2O2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1184.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312713-89-5 | |
Record name | (S)-RUCY(regR)-XylBINAP | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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